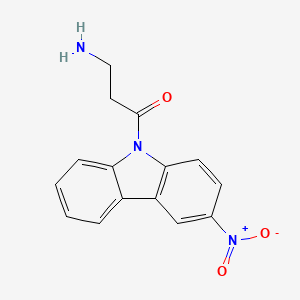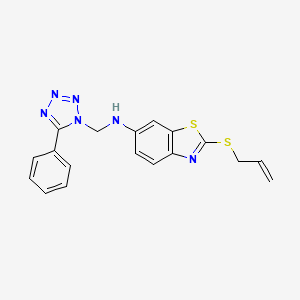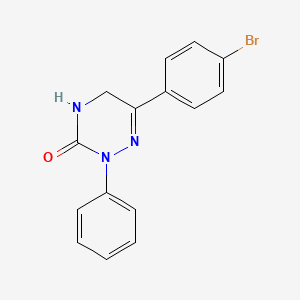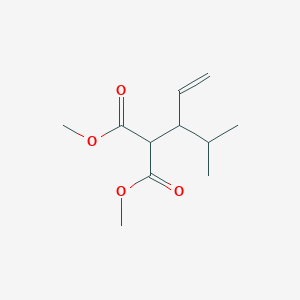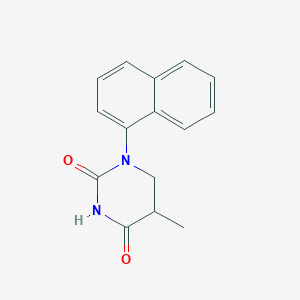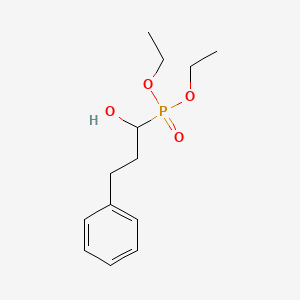
Diethyl (1-hydroxy-3-phenylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-hydroxy-3-phenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-hydroxy-3-phenylpropyl)phosphonate typically involves the reaction of an aldehyde or ketone with trialkylphosphite under specific conditions. One efficient method is the ultrasound-assisted green synthesis, which is performed under solvent-free and catalyst-free conditions. This method involves the reaction of an aldehyde or ketone with trialkylphosphite under ultrasound irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of phosphonates often relies on the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. This method is efficient and widely used for the large-scale production of phosphonates .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like diaryliodonium salts and bases such as sodium hydride are commonly employed.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Applications De Recherche Scientifique
Diethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: It is being explored for its potential use in drug development, particularly in the treatment of bacterial and viral infections.
Industry: The compound is used in the production of herbicides, pesticides, and other agrochemicals
Mécanisme D'action
The mechanism of action of diethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in bacteria and viruses, making the compound a potential candidate for antimicrobial agents .
Comparaison Avec Des Composés Similaires
- Diethyl phosphonate
- Ethyl phenylphosphinate
- Diphenylphosphine oxide
Comparison: Diethyl (1-hydroxy-3-phenylpropyl)phosphonate is unique due to the presence of the hydroxy-phenylpropyl moiety, which imparts distinct chemical properties and reactivity. Compared to other phosphonates, this compound exhibits enhanced resistance to hydrolysis and greater stability under various conditions .
Propriétés
Numéro CAS |
81364-33-2 |
|---|---|
Formule moléculaire |
C13H21O4P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)13(14)11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Clé InChI |
YXBPYDLYVRUPST-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCC1=CC=CC=C1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)

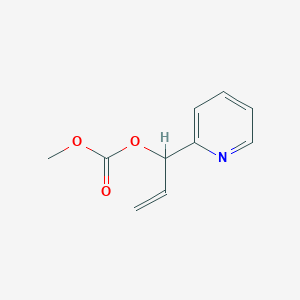
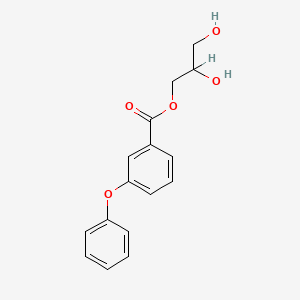
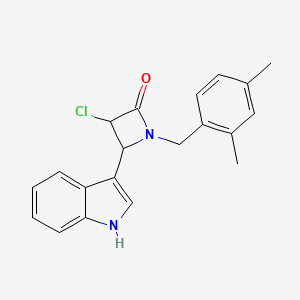

![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
